molecular formula C18H19FN2O8S B2714393 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate CAS No. 1351661-16-9

2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate

Cat. No.: B2714393
CAS No.: 1351661-16-9
M. Wt: 442.41
InChI Key: ICDPDGQITCGOJL-UHFFFAOYSA-N
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Description

2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a fluorophenyl group, a sulfonyl group, a piperazine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Sulfonyl Intermediate: The reaction begins with the sulfonylation of 4-fluoroaniline using a sulfonyl chloride reagent under basic conditions to form 4-fluorophenyl sulfonamide.

    Piperazine Ring Introduction: The sulfonamide intermediate is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazinyl sulfonamide.

    Furan Ring Addition: The final step involves the reaction of the piperazinyl sulfonamide with furan-2-carbaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and fluorophenyl groups are believed to play a crucial role in its binding affinity to target proteins, potentially inhibiting their function. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate
  • 2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate
  • 2-(4-((4-Methylphenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate

Uniqueness

The presence of the fluorophenyl group in 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s electronic properties, enhancing its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-1-(furan-2-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S.C2H2O4/c17-13-3-5-14(6-4-13)24(21,22)19-9-7-18(8-10-19)12-15(20)16-2-1-11-23-16;3-1(4)2(5)6/h1-6,11H,7-10,12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDPDGQITCGOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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